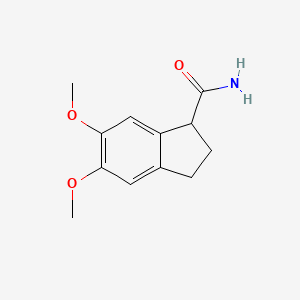![molecular formula H6O9P4 B14273307 Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite CAS No. 156065-15-5](/img/structure/B14273307.png)
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite is a complex organophosphorus compound. It is characterized by multiple phosphorus atoms bonded to oxygen and hydroxyl groups, forming a unique structure that has significant implications in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite typically involves the reaction of phosphorus trichloride with water and subsequent hydrolysis. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrolysis processes, where phosphorus trichloride is reacted with water under controlled conditions. The process may also include purification steps to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include phosphates, phosphines, and substituted phosphite derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes by binding to their active sites, thereby altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Phosphonic acid: Characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphinic acid: Contains a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Phosphoric acid: Features a phosphorus atom bonded to four oxygen atoms.
Uniqueness
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite is unique due to its complex structure with multiple phosphorus atoms and hydroxyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
156065-15-5 |
|---|---|
Fórmula molecular |
H6O9P4 |
Peso molecular |
273.94 g/mol |
Nombre IUPAC |
dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite |
InChI |
InChI=1S/H6O9P4/c1-10(2)7-12(5)9-13(6)8-11(3)4/h1-6H |
Clave InChI |
IBERQJPJDNLJKF-UHFFFAOYSA-N |
SMILES canónico |
OP(O)OP(O)OP(O)OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


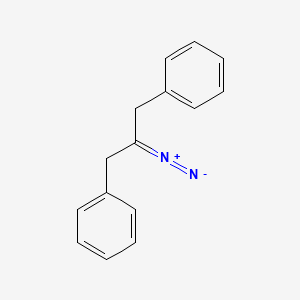

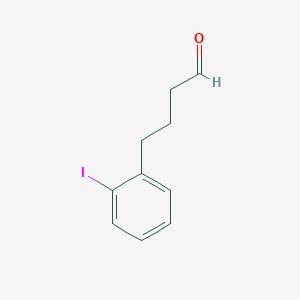
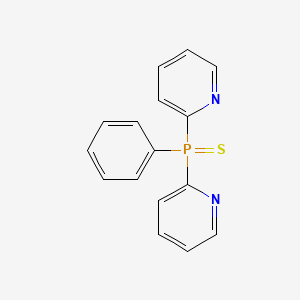
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)
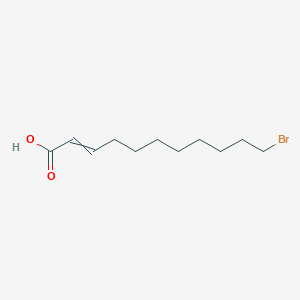
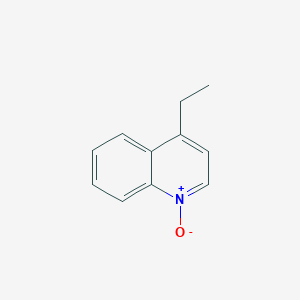


![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)
